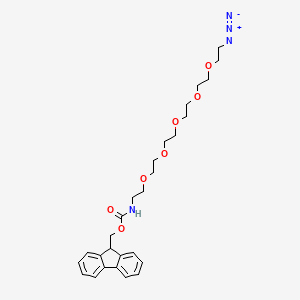
Fmoc-N-amido-PEG5-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-amido-PEG5-azide is a compound that belongs to the class of PEG-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG5-azide typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to introduce the PEG5 spacer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Fmoc-N-amido-PEG5-azide undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms 1,2,3-triazoles by reacting the azide group with alkyne groups in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and is used for bioconjugation applications.
Common Reagents and Conditions
CuAAC: Requires copper sulfate (CuSO₄) and sodium ascorbate as reducing agents.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Major Products Formed
1,2,3-Triazoles: Formed from CuAAC reactions.
Bioconjugates: Formed from SPAAC reactions with biomolecules.
科学的研究の応用
Chemistry
Fmoc-N-amido-PEG5-azide is used in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system. It is also employed in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for the selective attachment of fluorescent probes and other tags .
Medicine
The compound is used in the development of targeted therapies, particularly in cancer treatment. PROTACs synthesized using this compound can selectively degrade oncogenic proteins .
Industry
This compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable bioconjugates makes it valuable in the development of biosensors and diagnostic tools .
作用機序
The mechanism of action of Fmoc-N-amido-PEG5-azide involves its role as a linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group in this compound allows for the attachment of various ligands, facilitating the formation of PROTACs that can bind to both the target protein and an E3 ubiquitin ligase .
類似化合物との比較
Similar Compounds
Fmoc-N-amido-PEG3-azide: Similar structure but with a shorter PEG spacer.
Fmoc-N-amido-PEG7-azide: Similar structure but with a longer PEG spacer.
Fmoc-N-amido-PEG5-acid: Contains a terminal carboxylic acid instead of an azide group.
Uniqueness
Fmoc-N-amido-PEG5-azide is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. The azide group allows for versatile click chemistry applications, making it a valuable tool in both research and industrial settings .
特性
分子式 |
C27H36N4O7 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H36N4O7/c28-31-30-10-12-34-14-16-36-18-20-37-19-17-35-15-13-33-11-9-29-27(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32) |
InChIキー |
PZPHLSXIXQPFFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


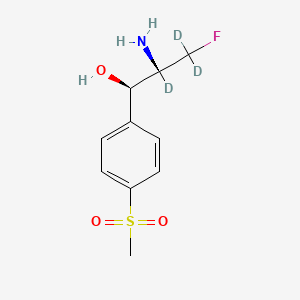

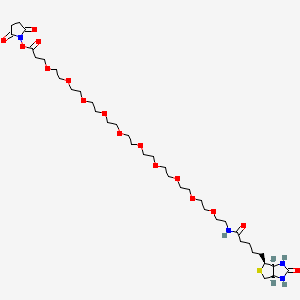
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
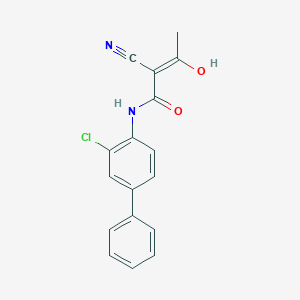
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
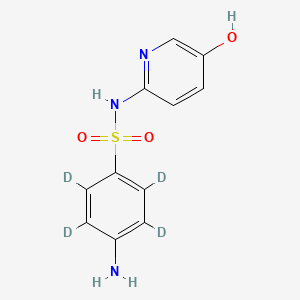
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
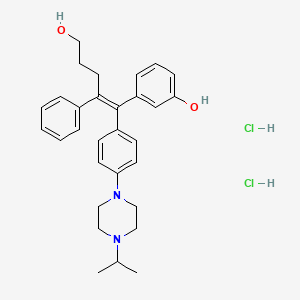
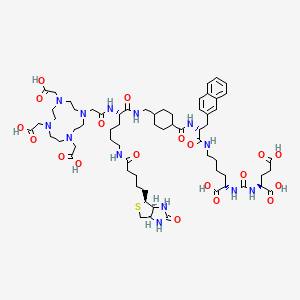
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
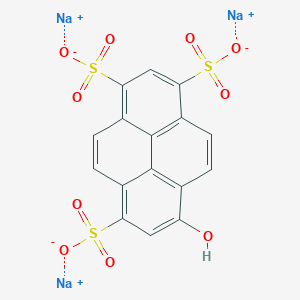
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
